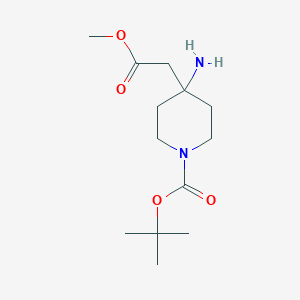![molecular formula C9H8N2O2 B1592982 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-27-1](/img/structure/B1592982.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Descripción general
Descripción
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It’s a compound that has been used in the synthesis of derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer cell proliferation and induce apoptosis .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is C8H6N2O2 . The structure of this compound includes a pyrrolo[2,3-b]pyridine ring, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can interact with these receptors and inhibit their activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3 .
Antiproliferative Agents
1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against different cancer cell lines . They have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-migration Agents
Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to significantly inhibit the migration and invasion of cancer cells .
Antileishmanial Agents
They have shown antileishmanial activity against amastigotes , which are a form of the parasite Leishmania that causes leishmaniasis.
Antimicrobial Agents
1H-pyrrolo[2,3-b]pyridine derivatives have also demonstrated antimicrobial activity , making them potential candidates for the development of new antimicrobial drugs.
Tryptophan Dioxygenase Inhibitors
They have been found to be effective tryptophan dioxygenase inhibitors , which could have potential applications in the treatment of diseases where tryptophan metabolism plays a key role.
Prostate Cancer Invasion and Migration Inhibitors
They have been found to inhibit prostate cancer invasion and migration , suggesting potential applications in prostate cancer therapy.
Antidiabetic Agents
1H-pyrrolo[2,3-b]pyridine derivatives have been found to have antidiabetic properties , indicating potential applications in the treatment of diabetes.
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal functioning .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propiedades
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZITJKHXRFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646874 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-27-1 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



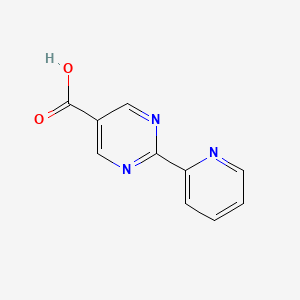

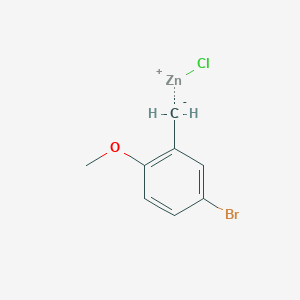
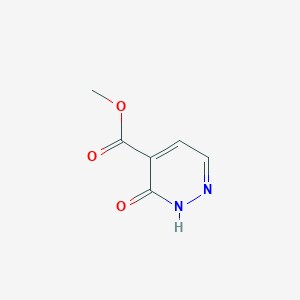
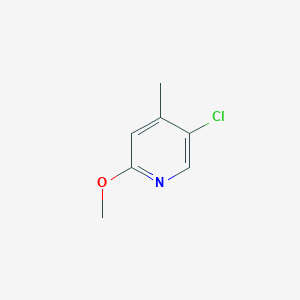

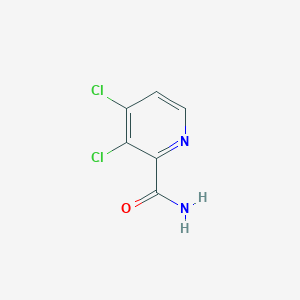

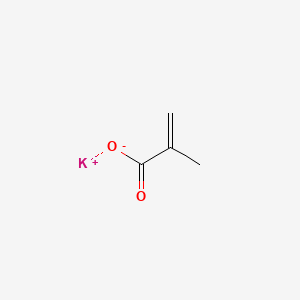


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
